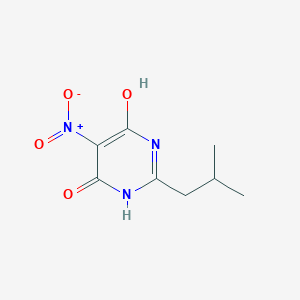

6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C8H11N3O4 and its molecular weight is 213.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.

- Molecular Formula : C₈H₁₁N₃O₄

- Molecular Weight : 213.19 g/mol

- CAS Number : 61456-92-6

The compound is characterized by the presence of a hydroxyl group and a nitro group, which are significant for its biological interactions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication mechanisms, particularly in the context of Chikungunya virus (CHIKV) infections. The inhibition of non-structural proteins involved in viral replication presents a promising therapeutic target .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various enzymes, influencing metabolic pathways. For example, they can act as competitive inhibitors for enzymes involved in nucleotide synthesis, which is crucial for cell proliferation and viral replication.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is vital for developing anticancer therapies .

Pharmacogenomics

Pharmacogenomic studies highlight how genetic variations can influence the efficacy and toxicity of pyrimidine-based drugs. Variants in genes encoding drug-metabolizing enzymes may affect individual responses to treatments involving compounds like this compound, leading to personalized medicine approaches .

Case Study 1: Antiviral Activity Against CHIKV

A study screened various triazolo[4,5-d]pyrimidin-7(6H)-ones for their ability to inhibit CHIKV infection. While not directly testing this compound, the findings suggest a framework for evaluating similar compounds against viral targets. The results indicated effective inhibition of viral replication with some derivatives showing favorable safety profiles .

Case Study 2: Cytotoxicity in Cancer Research

In a study examining the cytotoxic effects of pyrimidine derivatives on breast cancer cell lines, several compounds demonstrated significant apoptotic activity. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells while minimizing effects on normal cells .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

特性

CAS番号 |

61456-92-6 |

|---|---|

分子式 |

C8H11N3O4 |

分子量 |

213.19 g/mol |

IUPAC名 |

4-hydroxy-2-(2-methylpropyl)-5-nitro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11N3O4/c1-4(2)3-5-9-7(12)6(11(14)15)8(13)10-5/h4H,3H2,1-2H3,(H2,9,10,12,13) |

InChIキー |

SDHRQBMEKXQEEA-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。